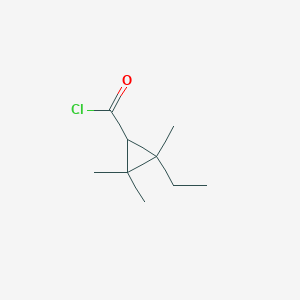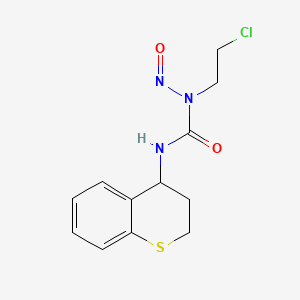
Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- is an organic compound with the molecular formula C10H17ClO. It is a derivative of cyclopropane, characterized by the presence of a carbonyl chloride group attached to a cyclopropane ring, along with ethyl and trimethyl substituents. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
Cyclopropanecarboxylic acid+Thionyl chloride→Cyclopropanecarbonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反応の分析
Types of Reactions: Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Amines: React with the carbonyl chloride group to form amides.
Alcohols: React to form esters.
Thiols: React to form thioesters.
Water: Hydrolyzes the carbonyl chloride group to form carboxylic acid.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic Acid: Formed from hydrolysis.
科学的研究の応用
Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to introduce cyclopropane moieties into complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- can be compared with other cyclopropane derivatives and acyl chlorides. Similar compounds include:
Cyclopropanecarboxylic acid chloride: Lacks the ethyl and trimethyl substituents.
Cyclopropanecarbonyl chloride: A simpler derivative without additional substituents.
2-Ethyl-2,3,3-trimethylcyclopropane: Lacks the carbonyl chloride group.
The uniqueness of Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- lies in its specific combination of substituents, which imparts distinct reactivity and properties compared to other similar compounds.
特性
CAS番号 |
50675-58-6 |
|---|---|
分子式 |
C9H15ClO |
分子量 |
174.67 g/mol |
IUPAC名 |
2-ethyl-2,3,3-trimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-5-9(4)6(7(10)11)8(9,2)3/h6H,5H2,1-4H3 |
InChIキー |
DTFSEFRHVCCLHG-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(C1(C)C)C(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione](/img/structure/B13942132.png)



![(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13942168.png)









